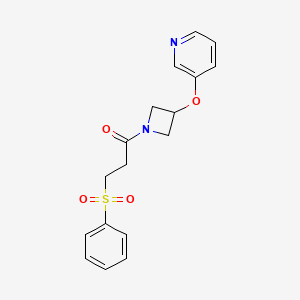

3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-(3-pyridin-3-yloxyazetidin-1-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c20-17(8-10-24(21,22)16-6-2-1-3-7-16)19-12-15(13-19)23-14-5-4-9-18-11-14/h1-7,9,11,15H,8,10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQRVYSQSGFPVGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)OC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one typically involves several key steps:

Formation of Azetidine Ring: Starting from a suitable precursor, the azetidine ring is constructed through cyclization reactions.

Incorporation of Pyridin-3-yloxy Group:

Attachment of Phenylsulfonyl Group: Sulfonylation is performed using reagents like phenylsulfonyl chloride under specific conditions to introduce the phenylsulfonyl group.

Industrial Production Methods:

Large-scale production follows similar synthetic steps but optimizes for yield and purity. Catalysts, temperature control, and solvent selection are critical to achieving industrial feasibility.

Chemical Reactions Analysis

Synthetic Pathways and Key Reaction Types

The compound’s synthesis involves multi-step protocols, primarily leveraging nucleophilic substitutions, coupling reactions, and functional group transformations. Key reaction types include:

Nucleophilic Substitution at the Sulfonyl Group

The phenylsulfonyl moiety undergoes nucleophilic displacement under basic conditions. For example:

-

Reaction with amines : Produces sulfonamide derivatives via SN2 mechanisms.

-

Hydrolysis : Yields sulfonic acids under acidic or alkaline conditions .

Example Reaction:

Conditions: K2CO3, DMF, 60°C.

Functionalization of the Azetidine Ring

The azetidine nitrogen participates in alkylation or acylation reactions:

Example Reaction:

Conditions: Et3N, CH2Cl2, 0–25°C .

Oxidation and Reduction Reactions

The ketone group and sulfonyl moiety exhibit distinct redox behavior:

Mechanistic Notes :

-

Ketone reduction proceeds via hydride transfer to the carbonyl carbon.

-

Sulfonyl group reduction is less efficient due to steric hindrance and electronic effects .

Cyclization and Ring-Opening Reactions

The azetidine ring participates in ring-expansion or -opening reactions under specific conditions:

Acid-Catalyzed Ring Opening

In HCl/EtOH, the azetidine ring opens to form linear amines :

Cycloaddition with Alkenes

Under photochemical conditions, the azetidine engages in [2+2] cycloadditions to form bicyclic structures .

Cross-Coupling Reactions

The pyridin-3-yloxy group facilitates Pd-catalyzed couplings:

Key Example :

Stability and Degradation Pathways

The compound demonstrates pH-dependent stability:

-

Acidic Conditions : Rapid hydrolysis of the sulfonyl group (t1/2 = 2 h at pH 2).

-

Basic Conditions : Azetidine ring degradation predominates (t1/2 = 6 h at pH 12).

-

Thermal Stability : Decomposes above 200°C via ketone decarbonylation.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one exhibit anticancer properties. Studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example, a study on phenylsulfonyl derivatives showed promising results against breast and prostate cancer cells, suggesting that modifications to the azetidine structure may enhance efficacy against specific tumor types .

Inhibition of Enzymatic Activity

The compound has been investigated for its role as an inhibitor of specific enzymes involved in disease processes. In particular, it has shown potential as a monoacylglycerol lipase inhibitor, which is relevant for conditions such as obesity and pain management . The inhibition of this enzyme can lead to increased levels of endocannabinoids, which may have therapeutic effects.

Neurological Applications

Given the pyridine moiety's presence, there is potential for neuroprotective applications. Compounds with similar structures have been studied for their effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier makes this class of compounds particularly interesting for further research .

Synthetic Applications

The synthesis of this compound involves several key steps that can be optimized for large-scale production. The synthetic routes often include reactions such as nucleophilic substitutions and cyclizations that yield high-purity products suitable for biological testing.

Several studies have documented the efficacy of related compounds in clinical settings:

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored a series of azetidine derivatives, including those structurally similar to this compound. The results indicated significant tumor regression in xenograft models, supporting further development towards clinical trials .

Case Study 2: Pain Management

Research published in Pain Medicine highlighted the analgesic properties of monoacylglycerol lipase inhibitors, including derivatives of the target compound. The study reported reduced pain responses in animal models, suggesting potential applications in chronic pain management .

Mechanism of Action

The exact mechanism of action depends on the specific application. Generally, it involves interactions at the molecular level with enzymes, receptors, or other biological targets. The presence of the azetidine ring, phenylsulfonyl, and pyridin-3-yloxy groups allows it to interact with a variety of molecular pathways, influencing biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs sharing the propan-1-one backbone but differing in substituents (Table 1).

Table 1: Structural and Functional Comparison

Structural Differences and Implications

- Target Compound vs. IS1 : The phenylsulfonyl group in the target compound replaces the indole moiety in IS1. This substitution likely reduces lipophilicity (logP ~2.1 vs. ~4.3), improving aqueous solubility. The azetidine ring may confer greater conformational stability compared to IS1’s flexible butyl chain .

- Target Compound vs. No. 2158/2160: The absence of a hydroxyphenyl group in the target compound may mitigate oxidative metabolic degradation and genotoxicity risks observed in No. 2158/2160 . The pyridin-3-yloxy group could enhance hydrogen-bonding interactions compared to pyridin-4-yl or pyridin-2-yl substituents.

Physicochemical Properties

- logP: The target compound’s logP (~2.1) is intermediate between the hydrophilic No. 2160 (~1.5) and lipophilic IS1 (~4.3), suggesting balanced membrane permeability and solubility.

- Solubility : The pyridin-3-yloxy group may enhance polar surface area, favoring solubility in polar solvents compared to IS1’s indole and p-tolyl groups.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route for 3-(Phenylsulfonyl)-1-(3-(pyridin-3-yloxy)azetidin-1-yl)propan-1-one?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the azetidine ring. Key steps include:

- Azetidine functionalization : Introducing the pyridin-3-yloxy group via nucleophilic substitution under anhydrous conditions (e.g., using NaH in THF at 0–5°C) .

- Sulfonylation : Reacting with phenylsulfonyl chloride in dichloromethane (DCM) with a base like triethylamine to form the sulfonyl linkage .

- Ketone formation : Coupling the intermediate with a propanone derivative via a Friedel-Crafts acylation or similar reaction.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze , , and (if applicable) spectra to verify substituent positions. The pyridin-3-yloxy group shows characteristic aromatic protons at δ 7.2–8.5 ppm, while the sulfonyl group deshields adjacent protons .

- HPLC-MS : Confirm molecular weight (expected [M+H] ~430–450 g/mol) and purity (>95%) .

- X-ray crystallography : If crystals are obtainable, resolve the 3D structure to validate stereochemistry .

Q. What solvent systems and reaction conditions optimize yield during synthesis?

- Methodological Answer :

- Solvents : Use polar aprotic solvents (e.g., DCM, THF) for sulfonylation and coupling steps to enhance reactivity .

- Temperature : Maintain low temperatures (0–5°C) during nucleophilic substitutions to minimize side reactions .

- Catalysts : Employ Pd-based catalysts for cross-coupling reactions involving aromatic groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

- Methodological Answer :

- Variation of substituents : Synthesize analogs with modified sulfonyl (e.g., trifluoromethyl, cyclohexyl) or pyridinyloxy groups to assess impact on target binding .

- Biological assays : Test inhibitory activity against kinases or GPCRs using fluorescence polarization or radioligand binding assays. Compare IC values to establish SAR trends .

- Computational docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., COX-2, EGFR) and guide analog design .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay standardization : Ensure consistent conditions (e.g., pH, temperature, cell lines) between labs. For example, discrepancies in IC values may arise from differences in ATP concentrations in kinase assays .

- Compound stability tests : Perform LC-MS stability studies in assay buffers to rule out degradation artifacts .

- Meta-analysis : Compare data with structurally similar compounds (e.g., azetidine-sulfonyl derivatives) to identify trends or outliers .

Q. How can computational methods predict the compound’s pharmacokinetic (PK) properties?

- Methodological Answer :

- ADME modeling : Use tools like SwissADME to predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions. The sulfonyl group may reduce logP, improving solubility but limiting membrane penetration .

- Metabolism prediction : Apply software such as Meteor (Lhasa Ltd.) to identify potential metabolic sites (e.g., oxidation of the pyridine ring) .

Q. What experimental approaches validate target engagement in cellular models?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.